molecular formula C17H12ClN5O B2542820 6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 892478-99-8

6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2542820
CAS No.: 892478-99-8
M. Wt: 337.77
InChI Key: UCHWOTXVKJYVFA-UHFFFAOYSA-N
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Description

6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C17H12ClN5O and its molecular weight is 337.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one serves as a precursor in the synthesis of various heterocyclic compounds, which have been extensively studied for their potential biological activities. Research has demonstrated the versatility of this compound in forming novel derivatives through reactions with different reagents. For instance, studies have focused on synthesizing new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, showcasing its utility in creating a diverse range of chemical entities (A. El-Agrody et al., 2001).

Antimicrobial Activity

The antimicrobial properties of derivatives of this compound have been a significant area of research. Various studies have synthesized compounds to evaluate their efficacy against microbial pathogens. For example, the synthesis of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives has revealed promising anticonvulsant agents, indicating potential antimicrobial applications as well (V. A. Divate & Savita Dhongade-Desai, 2014).

Anticancer Activity

The compound and its derivatives have also been investigated for their anticancer activities. Research into the crystal structure and biological activity of related compounds has shown moderate anticancer potential, suggesting the importance of structural analysis in understanding the compound's interactions with biological targets (Lu Jiu-fu et al., 2015). Further, detailed quantum chemical analysis of novel antimycobacterial compounds has provided insights into their stability and reactivity, highlighting the compound's role in developing new antimycobacterial agents (Piotr M Wojciechowski & Paulina Płoszaj, 2020).

Structural and Vibrational Analysis

The structural and vibrational characteristics of this compound derivatives have been extensively studied, employing techniques like NBO and quantum chemical analysis. These studies contribute to our understanding of the compound's electronic properties and its interactions at the molecular level, which is crucial for tailoring its biological activities (Piotr M Wojciechowski & Paulina Płoszaj, 2020).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit phosphodiesterase, dihydrofolate reductase, and protein kinases such as RAF kinase and P38 protein kinase . These interactions are crucial as they can modulate cellular signaling pathways and metabolic processes. The compound’s ability to bind to these enzymes and proteins suggests its potential as a therapeutic agent in treating diseases where these enzymes are dysregulated.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of protein kinases can lead to altered cell proliferation and apoptosis, making it a potential candidate for cancer therapy . Additionally, the compound’s impact on phosphodiesterase activity can affect cyclic adenosine monophosphate (cAMP) levels, thereby influencing various cellular responses such as inflammation and immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It acts as an inhibitor of key enzymes, thereby blocking their activity and altering downstream signaling pathways. For example, its inhibition of dihydrofolate reductase can lead to reduced tetrahydrofolate levels, impacting nucleotide synthesis and cell division . The compound’s ability to modulate gene expression further underscores its potential as a versatile therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also influence cellular functions. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes . These findings highlight the importance of understanding the temporal dynamics of the compound’s activity for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, toxic or adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects underscore the need for careful optimization of dosing regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its pharmacological effects. Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . The interactions with transporters and binding proteins can also influence the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus can facilitate its interaction with nuclear enzymes and transcription factors, thereby modulating gene expression and cellular responses.

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c18-13-8-6-12(7-9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-4-2-1-3-5-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHWOTXVKJYVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.